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molecular formula C15H17NOS B8465344 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-methyl-1-oxo-1lambda~5~-pyridine CAS No. 81167-57-9

2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-methyl-1-oxo-1lambda~5~-pyridine

Cat. No. B8465344
M. Wt: 259.4 g/mol
InChI Key: ROVCANRRDNHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07064139B2

Procedure details

To a stirred solution of 4.0 g of 2-[((2,5-dimethylphenyl)methyl)thio]-3-methylpyridine-1-oxide in 50 mL of methanol, cooled to 3° C., was added a solution of 14.1 g of Oxone® in 50 mL of water over a period of 50 minutes. The reaction mixture was stirred at 24° C. overnight and then diluted with 200 mL of water. The product was extracted into chloroform and dried over magnesium sulfate. Evaporation of solvent under reduced pressure gave 4.1 g of 2-[((2,5-dimethylphenyl)methyl)sulfonyl]-3-methylpyridine-1-oxide as a white crystalline solid, having a melting point of 171–173° C. The 1H NMR spectrum (CDCl3) was in agreement with the expected structure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10][C:11]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][N+:12]=1[O-:18].[OH:19]OS([O-])=O.[K+].[OH2:25]>CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10]([C:11]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][N+:12]=1[O-:18])(=[O:19])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)CSC1=[N+](C=CC=C1C)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 24° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C=CC=C1C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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